

reactivity profile of 5-Bromo-2-methoxy-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-3-nitrobenzoic acid

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An In-depth Technical Guide to the Reactivity Profile of **5-Bromo-2-methoxy-3-nitrobenzoic Acid**

Abstract

5-Bromo-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a carboxylic acid, a nitro group, a methoxy group, and a bromine atom—provides a rich platform for a wide array of chemical transformations. The electronic interplay between the strongly electron-withdrawing nitro and carboxyl groups and the electron-donating methoxy group, combined with the presence of a modifiable bromo substituent, dictates a complex and synthetically useful reactivity profile. This guide offers a comprehensive analysis of this profile, detailing reactions at each functional site, explaining the mechanistic underpinnings of its reactivity, and providing field-proven experimental protocols for its key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of complex molecular architectures, including pharmaceutical and agrochemical agents.

Introduction

The strategic value of a synthetic intermediate is defined by its capacity for selective and predictable chemical modification. **5-Bromo-2-methoxy-3-nitrobenzoic acid** embodies this

principle, offering multiple, orthogonally reactive sites. The benzene ring is rendered electron-deficient by the powerful withdrawing effects of the nitro ($-NO_2$) and carboxylic acid ($-COOH$) groups. This electronic state is crucial, as it deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr).^{[1][2]} The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and nitro groups are themselves gateways to a vast number of derivatives through functional group interconversion.^{[3][4]} Understanding the delicate balance of these electronic and steric influences is paramount to unlocking its full synthetic potential.

Physicochemical and Structural Data

A summary of the key properties of **5-Bromo-2-methoxy-3-nitrobenzoic acid** is provided below.

Property	Value	Reference
CAS Number	60541-89-1	[5]
Molecular Formula	$C_8H_6BrNO_5$	
Molecular Weight	276.04 g/mol	
Appearance	Typically a solid	
IUPAC Name	5-bromo-2-methoxy-3-nitrobenzoic acid	

Electronic Profile and Reactivity Analysis

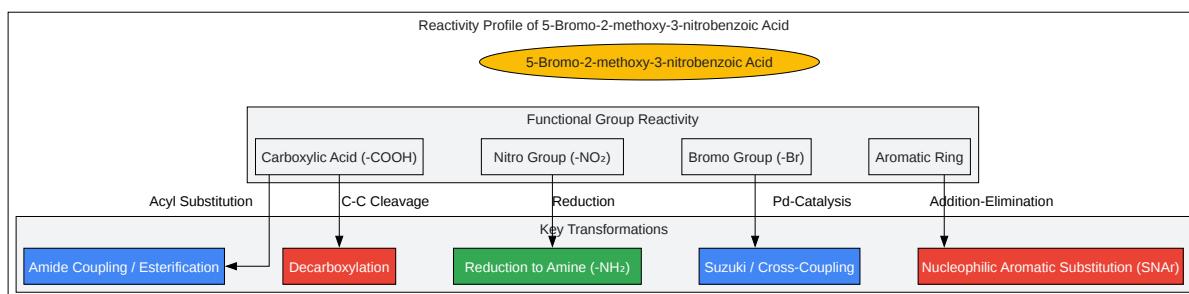
The reactivity of the aromatic core is dictated by the cumulative electronic effects of its substituents. A thorough understanding of these influences is critical for predicting reaction outcomes.

- Nitro Group ($-NO_2$): As a powerful electron-withdrawing group (EWG) through both resonance and induction, the nitro group strongly deactivates the ring towards electrophilic attack. Its most significant role is the potent activation of the ring for nucleophilic aromatic

substitution (SNAr), particularly at the positions ortho and para to it.[6][7] It also serves as a synthetic precursor to the versatile amino group upon reduction.[8]

- Carboxylic Acid Group (-COOH): This is another strong EWG that deactivates the ring towards electrophiles and directs incoming electrophiles to the meta position. Its primary reactivity lies in its acidic proton and its susceptibility to nucleophilic acyl substitution, enabling the formation of esters, amides, and other derivatives.[3]
- Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. It is a strong ortho, para-director for electrophilic substitution. In this specific molecule, its donating effect is largely overridden by the two powerful EWGs.
- Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing for electrophilic substitution. However, the most synthetically valuable feature of the C-Br bond is its utility in palladium-catalyzed cross-coupling reactions.[9][10]

The combination of these groups makes the aromatic ring highly electron-deficient and primed for specific, predictable transformations.



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Caption: Interplay of functional groups and corresponding key reactions.

Key Reaction Pathways

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a robust handle for derivatization.

Formation of amides is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Common coupling reagents like HATU or EDC/HOBt are effective.[\[11\]](#)

The carboxylic acid can be converted to an ester via Fischer esterification (acid-catalyzed reaction with an alcohol) or by other methods like the Mitsunobu reaction for more sensitive substrates.[\[12\]](#)[\[13\]](#)

While often requiring harsh conditions, decarboxylation of benzoic acids can occur, particularly when the ring is substituted with electron-withdrawing groups and the reaction is catalyzed by metals like silver or palladium.[\[14\]](#)[\[15\]](#) This can be an important consideration or a desired transformation under specific conditions.

Transformations of the Nitro Group

The most synthetically valuable transformation of the nitro group is its reduction to an amine (aniline). This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating, ortho, para-directing amino group.[\[4\]](#)[\[8\]](#) This opens up a new set of synthetic possibilities, including diazotization and further electrophilic substitutions.

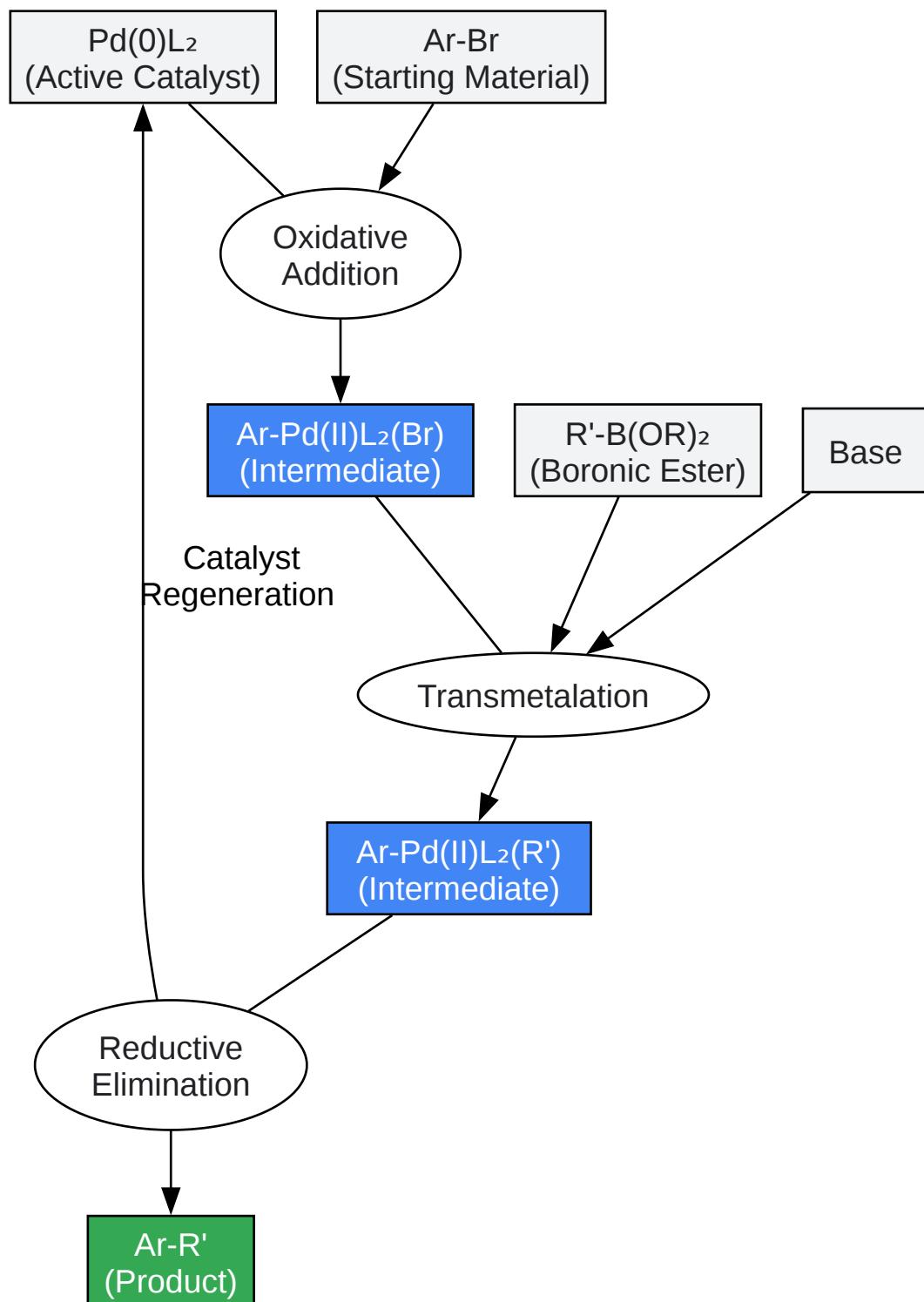
A variety of methods can be employed for this reduction:

- Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is a clean and efficient method.[\[16\]](#) Care must be taken, as aggressive hydrogenation conditions can sometimes lead to dehalogenation (reductive removal of the bromine).[\[16\]](#)

- Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl_2) in concentrated HCl, or iron (Fe) or zinc (Zn) in acetic acid, are classic and reliable methods that are often chemoselective, preserving the C-Br bond.[17][18]

Reactions at the Aromatic Core

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins the aryl bromide with an organoboron species (boronic acid or ester), is a powerful tool for creating C-C bonds to synthesize biaryl compounds or introduce alkyl, alkenyl, or alkynyl fragments.[9][19][20] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]

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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The strong electron-withdrawing nitro group at position 3 activates the ring for nucleophilic attack. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity.^{[2][7]} While the bromine at position 5 is not directly ortho or para to the nitro group, the overall electron-deficient nature of the ring can still facilitate substitution under forcing conditions. The methoxy group at position 2, being ortho to the nitro group, is a more likely site for SNAr, though it is generally a poorer leaving group than bromide.^[21]

Experimental Protocols

The following protocols are representative examples of key transformations and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes a robust method for converting the nitro group to an amine while preserving the aryl bromide.^[18]

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend **5-Bromo-2-methoxy-3-nitrobenzoic acid** (1.0 eq) in ethanol.
- Reagent Addition: Add a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0-5.0 eq) in concentrated hydrochloric acid.
- Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is strongly basic ($\text{pH} > 10$). A dense white precipitate of tin salts will form.
- Extraction: Extract the resulting slurry with ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-amino-5-bromo-2-methoxybenzoic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines a general and efficient procedure for forming an amide bond.[\[11\]](#)

- Setup: To a solution of 3-amino-5-bromo-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 eq).
- Reagent Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the coupling reagent HATU (1.2 eq).
- Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO_3 , and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for C-C bond formation at the C-Br position.[\[20\]](#)[\[22\]](#)

- Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine **5-Bromo-2-methoxy-3-nitrobenzoic acid** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

- Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting aryl bromide.
- Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the organic phase with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the coupled product.

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